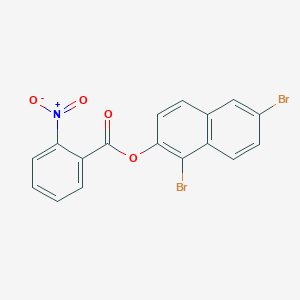
N-cyclohexyl-3-(cyclohexylamino)-3-(2-hydroxyphenyl)propanamide
Vue d'ensemble
Description
N-cyclohexyl-3-(cyclohexylamino)-3-(2-hydroxyphenyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of cyclohexyl and hydroxyphenyl groups attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(cyclohexylamino)-3-(2-hydroxyphenyl)propanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting a suitable carboxylic acid derivative with an amine. For example, cyclohexylamine can be reacted with 3-(2-hydroxyphenyl)propanoyl chloride under basic conditions to form the desired amide.
Cyclohexyl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-3-(cyclohexylamino)-3-(2-hydroxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The cyclohexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-(cyclohexylamino)-3-(2-hydroxyphenyl)propanamide would depend on its specific application. For example, if used as a ligand, it may interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexyl-3-(cyclohexylamino)-3-(2-hydroxyphenyl)butanamide: Similar structure with a butanamide backbone.
N-cyclohexyl-3-(cyclohexylamino)-3-(2-hydroxyphenyl)pentanamide: Similar structure with a pentanamide backbone.
Uniqueness
N-cyclohexyl-3-(cyclohexylamino)-3-(2-hydroxyphenyl)propanamide is unique due to its specific combination of cyclohexyl and hydroxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-cyclohexyl-3-(cyclohexylamino)-3-(2-hydroxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c24-20-14-8-7-13-18(20)19(22-16-9-3-1-4-10-16)15-21(25)23-17-11-5-2-6-12-17/h7-8,13-14,16-17,19,22,24H,1-6,9-12,15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJSLSDHGOHMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(CC(=O)NC2CCCCC2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,5-DINITROBENZOYL)OXY]-2-METHYLPHENYL 3,5-DINITROBENZOATE](/img/structure/B3824841.png)



![3-[4-(3-Phenylquinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B3824856.png)
![[4-[6-[4-(2-Phenylacetyl)oxyphenyl]pyridin-2-yl]phenyl] 2-phenylacetate](/img/structure/B3824860.png)
![[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3824866.png)
![1-({2-[(4-BROMO-3-NITROBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-BROMO-3-NITROBENZOATE](/img/structure/B3824867.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B3824869.png)


![1-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-3-ethoxy-2-propanol](/img/structure/B3824906.png)
